molecular formula C17H27N3O3S2 B5623106 N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide

N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide

Cat. No. B5623106
M. Wt: 385.5 g/mol
InChI Key: ISJHLUDUKVUIPT-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "N'-{(3S*,4R*)-4-isopropyl-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide" often involves multi-step synthetic pathways. These pathways may include techniques such as reductive benzylation, methylation, and acylation, as demonstrated in the synthesis of related compounds (Drabina et al., 2008). Such processes are tailored to introduce specific functional groups at desired positions in the molecule, thereby achieving the target structure.

Molecular Structure Analysis

The analysis of molecular structure involves understanding the spatial arrangement of atoms within a molecule and how this arrangement contributes to the molecule's chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations are commonly employed to elucidate molecular structures and to study intermolecular interactions, as seen in related research on antipyrine derivatives (Saeed et al., 2020).

properties

IUPAC Name

(3S,4R)-3-(dimethylsulfamoylamino)-1-(4-methylsulfanylbenzoyl)-4-propan-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S2/c1-12(2)15-10-20(11-16(15)18-25(22,23)19(3)4)17(21)13-6-8-14(24-5)9-7-13/h6-9,12,15-16,18H,10-11H2,1-5H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJHLUDUKVUIPT-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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